(6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonan-3-yl)-(4-methylpiperazin-1-yl)methanone
Overview
Description
The compound (6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonan-3-yl)-(4-methylpiperazin-1-yl)methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique tricyclic structure fused with a piperazine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonan-3-yl)-(4-methylpiperazin-1-yl)methanone typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization with the piperazine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving suitable precursors.
Functional Group Transformations: Introduction of functional groups such as the oxo and methyl groups under controlled conditions.
Piperazine Coupling: Coupling of the tricyclic core with 4-methylpiperazine using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
The compound (6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonan-3-yl)-(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
The compound (6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonan-3-yl)-(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonan-3-yl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: A compound with a bromomethyl group and ether linkage.
Flubendiamide: An insecticide with a similar structural motif.
Uniqueness
The uniqueness of (6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonan-3-yl)-(4-methylpiperazin-1-yl)methanone lies in its tricyclic structure fused with a piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Properties
IUPAC Name |
(6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonan-3-yl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-14-11-20-16(10-12(14)4-5-15(14,16)2)13(19)18-8-6-17(3)7-9-18/h12H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFILQMKBVDBMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C1(COC2(C3)C(=O)N4CCN(CC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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